An In-depth Technical Guide to N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
An In-depth Technical Guide to N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. As this molecule is not extensively described in current literature, this document serves as a foundational resource, detailing its chemical structure, a proposed synthetic pathway, and predicted analytical characterization. Furthermore, we explore its potential biological significance and applications by drawing upon the known activities of its constituent moieties: the 2-(ethylsulfanyl)pyridine-3-carbonyl group and the essential amino acid, L-methionine. This guide is intended to equip researchers in medicinal chemistry, pharmacology, and drug development with the necessary theoretical and practical framework to synthesize, identify, and investigate this promising compound.
Introduction and Rationale
The synthesis of hybrid molecules by combining two or more distinct pharmacophores is a well-established strategy in drug discovery to develop novel therapeutic agents with potentially enhanced efficacy, improved pharmacokinetic profiles, or unique mechanisms of action. N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is a rationally designed molecule that conjugates a substituted nicotinic acid derivative with the essential amino acid L-methionine via a stable amide linkage.
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Specifically, pyridine derivatives bearing sulfur-containing substituents at the 2-position have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] On the other hand, L-methionine is a crucial amino acid involved in vital metabolic pathways, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione.[4] Its derivatives have been explored for various therapeutic purposes.[4][5][6]
The conjugation of these two moieties offers the potential for a synergistic effect, where the pyridine scaffold could act as a directing group for the methionine payload to specific biological targets, or the combined structure could exhibit entirely new pharmacological activities. This guide will lay the groundwork for the exploration of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine as a potential therapeutic agent.
Chemical Structure and Properties
N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is an N-acyl derivative of L-methionine. The molecule consists of a 2-(ethylsulfanyl)pyridine-3-carbonyl moiety attached to the amino group of L-methionine through an amide bond.
Structural Representation
Caption: Proposed two-step synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine.
Experimental Protocol: Amide Coupling
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Preparation of Reactants: In a round-bottom flask, dissolve 2-(ethylsulfanyl)nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Activation of Carboxylic Acid: To the solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.
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Addition of Amine: In a separate flask, dissolve L-methionine methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt. Add this solution to the activated carboxylic acid mixture.
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Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the intermediate ester.
Experimental Protocol: Saponification
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Hydrolysis: Dissolve the purified intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
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Acidification: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M aqueous HCl.
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Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. Further purification can be achieved by recrystallization if necessary.
Analytical Characterization (Predicted)
The identity and purity of the synthesized N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the ethyl group protons (a triplet and a quartet), the methionine backbone protons (a multiplet for the alpha-proton and multiplets for the beta and gamma-protons), the S-methyl protons (a singlet), and the amide proton (a broad singlet or doublet).
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl and methionine side chains.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular weight of the compound. The calculated exact mass for C₁₃H₁₇N₃O₃S₂ is 343.0660. The observed mass should be within a narrow tolerance of this value.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the following functional groups:
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N-H stretch (amide): ~3300 cm⁻¹
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C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹
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C=O stretch (carboxylic acid): ~1710 cm⁻¹
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C=O stretch (amide): ~1650 cm⁻¹
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C=N and C=C stretch (pyridine ring): ~1600-1450 cm⁻¹
Potential Biological Significance and Applications
While the specific biological activities of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine have yet to be determined, its chemical structure suggests several promising avenues for investigation.
Antimicrobial Activity
Many pyridine derivatives, particularly those with sulfur-containing substituents, have been reported to possess antibacterial and antifungal properties. [1]The 2-sulfanylpyridine moiety in the target molecule could impart antimicrobial activity, making it a candidate for the development of new anti-infective agents.
Anticancer Potential
The pyridine nucleus is a common feature in a variety of anticancer drugs. [7]The antiproliferative effects of novel pyridine derivatives are an active area of research. Methionine metabolism is also often dysregulated in cancer cells, with some tumors exhibiting "methionine dependency." Therefore, N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine could potentially target cancer cells through multiple mechanisms.
Modulation of Metabolic and Inflammatory Pathways
As a derivative of methionine, this compound could interact with enzymes involved in methionine metabolism. [4]It may also possess antioxidant properties, either directly or by influencing intracellular glutathione levels. These properties suggest potential applications in metabolic disorders and inflammatory conditions.
Drug Delivery and Prodrug Strategies
The methionine moiety could be recognized by amino acid transporters, potentially facilitating the cellular uptake of the molecule. This could be a valuable strategy for delivering the bioactive pyridine portion into cells. Furthermore, the amide bond could be susceptible to enzymatic cleavage in vivo, suggesting that N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine could act as a prodrug, releasing its constituent components at the target site.
Future Directions and Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential biological evaluation of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. The next logical steps for researchers interested in this novel compound would be to:
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Synthesize 2-(ethylsulfanyl)nicotinic acid as a key starting material.
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Perform the proposed synthesis and purification of the target molecule.
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Confirm its structure and purity using the analytical techniques outlined.
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Conduct in vitro screening for antimicrobial, anticancer, and anti-inflammatory activities.
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Investigate its effects on relevant metabolic pathways.
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